5-Bromo-3,4-dichloropyridin-2-amine
Overview
Description
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Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
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This includes information about the compound’s melting point, boiling point, solubility, density, and other physical properties. It can also include information about the compound’s chemical stability and reactivity.Scientific Research Applications
Catalytic Amination
5-Bromo-3,4-dichloropyridin-2-amine is utilized in the catalytic amination process. For example, Ji et al. (2003) demonstrated that the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Regioselective Displacement Reactions
Doulah et al. (2014) investigated the regioselective displacement reactions of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, showing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product (Doulah et al., 2014).
Synthesis of Pyridine-Based Derivatives
Ahmad et al. (2017) described a palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, highlighting its potential as chiral dopants for liquid crystals and its various biological activities (Ahmad et al., 2017).
Formation of Thiazolo[4,5-d]pyrimidine Derivatives
Bakavoli et al. (2006) conducted research showing the use of 5-bromo-2,4-dichloro-6-methylpyrimidine in forming new thiazolo[4,5-d]pyrimidine derivatives, contributing to advancements in heterocyclic chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Palladium-Catalyzed Heteroarylation
Abel et al. (2017) explored the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines including 5-bromo-3,4-dichloropyridin-2-amine, revealing its application in forming complex chemical structures (Abel et al., 2017).
Amination and Rearrangements in Halopyridines
Pieterse and Hertog (2010) studied the aminations and rearrangements in halopyridines, including 5-bromo-3,4-dichloropyridin-2-amine, highlighting its role in producing various aminopyridines through complex chemical pathways (Pieterse & Hertog, 2010).
Safety And Hazards
This includes information about the compound’s toxicity, flammability, and other hazards. It also includes information about how to handle and store the compound safely.
Future Directions
This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research might involve testing the compound in clinical trials.
I hope this general information is helpful. If you have a different chemical compound or a specific aspect of “5-Bromo-3,4-dichloropyridin-2-amine” that you’d like to know about, feel free to ask!
properties
IUPAC Name |
5-bromo-3,4-dichloropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYPUQDFQKZHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dichloropyridin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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